molecular formula C8H8N4O3 B13484715 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13484715
M. Wt: 208.17 g/mol
InChI Key: PDRFTCDIDZSOHW-UHFFFAOYSA-N
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Description

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrofuran moiety

Preparation Methods

The synthesis of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the reaction of 4-methyl-3-nitro-1H-pyrazole with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine include other nitrofuran derivatives and pyrazole-based compounds. For example:

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A pyrazole derivative with anti-inflammatory properties. The uniqueness of this compound lies in its combined structural features of both nitrofuran and pyrazole, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

4-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H8N4O3/c1-4-7(10-11-8(4)9)5-2-3-6(15-5)12(13)14/h2-3H,1H3,(H3,9,10,11)

InChI Key

PDRFTCDIDZSOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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